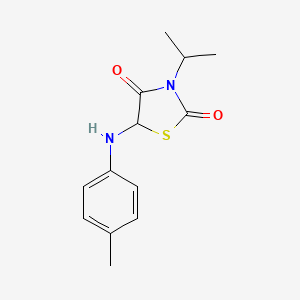

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

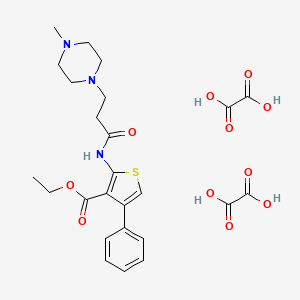

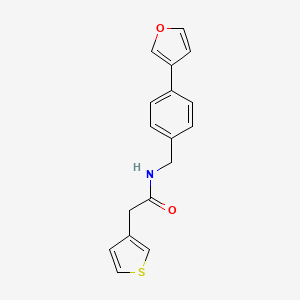

“3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione” is a chemical compound with the linear formula C17H16N2O2S . It is part of a class of compounds known as thiazolidine motifs, which are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds .

Synthesis Analysis

Thiazolidine motifs, including “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione”, are used as vehicles in the synthesis of valuable organic combinations . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis

The molecular structure of “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione” consists of a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .Chemical Reactions Analysis

Thiazolidine motifs are used as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates . They are involved in various chemical reactions to produce diverse natural and bioactive compounds .Aplicaciones Científicas De Investigación

Antimicrobial Agent

TZD derivatives have been studied for their antimicrobial properties. The antimicrobial activity of these compounds is attributed to their ability to inhibit cytoplasmic Mur ligases, which are essential enzymes in the bacterial cell wall synthesis pathway . This makes them potential candidates for developing new antimicrobial drugs that can combat resistant strains of bacteria.

Antioxidant Activity

The presence of a thiazolidine ring in TZDs contributes to their antioxidant properties . They can scavenge reactive oxygen species (ROS), protecting cells from oxidative stress . This property is beneficial in preventing oxidative damage related diseases, such as cancer and cardiovascular disorders.

Hypoglycemic Agent

TZDs are well-known for their hypoglycemic activity . They improve insulin resistance through activation of the PPAR-γ receptor . This mechanism is crucial in the treatment of type 2 diabetes, where insulin sensitivity is a major concern.

Mecanismo De Acción

Target of Action

Thiazolidin-2,4-dione (tzd) analogues, which this compound is a part of, are known to exhibit their hypoglycemic activity by improving insulin resistance through ppar-γ receptor activation . They also exhibit antimicrobial action by inhibiting cytoplasmic Mur ligases .

Mode of Action

Tzd analogues are known to interact with their targets, leading to improved insulin resistance in the case of ppar-γ receptor activation . In terms of antimicrobial action, they inhibit cytoplasmic Mur ligases .

Biochemical Pathways

Tzd analogues are known to affect the insulin signaling pathway through their interaction with the ppar-γ receptor . They also affect the bacterial cell wall synthesis pathway through their inhibition of cytoplasmic Mur ligases .

Pharmacokinetics

In-silico adme studies of similar thiazolidin-2,4-dione derivatives have revealed that all the compounds were found to be drug-like . This suggests that they have favorable absorption, distribution, metabolism, and excretion properties, which would impact their bioavailability.

Result of Action

Tzd analogues are known to exhibit antioxidant action by scavenging reactive oxygen species (ros) . They also possess mild anticancer potential .

Direcciones Futuras

Thiazolidine motifs, including “3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione”, have been the subject of extensive research due to their diverse biological properties . Future research directions include developing multifunctional drugs, improving their activity, and exploring new synthetic approaches for these compounds .

Propiedades

IUPAC Name |

5-(4-methylanilino)-3-propan-2-yl-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2S/c1-8(2)15-12(16)11(18-13(15)17)14-10-6-4-9(3)5-7-10/h4-8,11,14H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMKKOGGIJYRSDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isopropyl-5-(p-tolylamino)thiazolidine-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-(4-Chloro-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-propionic acid](/img/no-structure.png)

![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2742201.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2742208.png)

![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-5,6-dimethyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2742216.png)

![2-Methyl-5-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2742222.png)

![1-[4-(1,3-Thiazol-2-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2742223.png)